molecular formula C25H26IN5O2 B1196163 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 83538-85-6

1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol

Cat. No.: B1196163
CAS No.: 83538-85-6
M. Wt: 555.4 g/mol
InChI Key: OPCQOKRIQZJZNB-UHFFFAOYSA-N
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Description

The compound 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol, also known as poly(allyl isocyanate-co-butyl acrylate), is a copolymer composed of allyl isocyanate and butyl acrylate monomers. This compound is known for its unique properties, including high thermal stability, excellent mechanical strength, and good chemical resistance. These characteristics make it a valuable material in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(allyl isocyanate-co-butyl acrylate) typically involves free radical polymerization. The process begins with the preparation of a reaction mixture containing allyl isocyanate, butyl acrylate, and a suitable initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C to initiate the polymerization process. The reaction is allowed to proceed for several hours until the desired molecular weight is achieved .

Industrial Production Methods

In an industrial setting, the production of poly(allyl isocyanate-co-butyl acrylate) is scaled up using continuous polymerization techniques. This involves the use of large reactors equipped with efficient mixing and temperature control systems. The monomers and initiator are continuously fed into the reactor, and the polymer product is continuously removed. This method ensures a consistent product quality and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Poly(allyl isocyanate-co-butyl acrylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL).

Major Products Formed

    Oxidation: Epoxides, hydroxyl groups, and other oxygenated derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Urethanes and ureas.

Scientific Research Applications

Poly(allyl isocyanate-co-butyl acrylate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of poly(allyl isocyanate-co-butyl acrylate) is primarily based on its chemical structure and functional groups. The isocyanate groups can react with various nucleophiles, leading to the formation of urethane and urea linkages. These reactions are crucial for the polymer’s cross-linking and curing processes, which enhance its mechanical strength and thermal stability. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the isocyanate groups and the subsequent formation of stable covalent bonds .

Comparison with Similar Compounds

Poly(allyl isocyanate-co-butyl acrylate) can be compared with other similar compounds such as:

    Poly(allyl isocyanate-co-methyl methacrylate): This copolymer has similar properties but with different mechanical and thermal characteristics due to the presence of methyl methacrylate.

    Poly(allyl isocyanate-co-ethyl acrylate): This compound exhibits different solubility and flexibility properties compared to poly(allyl isocyanate-co-butyl acrylate).

    Poly(allyl isocyanate-co-styrene): This copolymer has enhanced rigidity and chemical resistance due to the presence of styrene .

Properties

CAS No.

83538-85-6

Molecular Formula

C25H26IN5O2

Molecular Weight

555.4 g/mol

IUPAC Name

1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol

InChI

InChI=1S/C25H26IN5O2/c1-25(2,13-16-10-11-21(30-31-27)19(26)12-16)28-14-17(32)15-33-23-9-5-8-22-24(23)18-6-3-4-7-20(18)29-22/h3-12,17,28-29,32H,13-15H2,1-2H3

InChI Key

OPCQOKRIQZJZNB-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

4-azido-3-iodobenzylcarazolol
pAIBC
para-azido-m-iodobenzylcarazolol

Origin of Product

United States

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